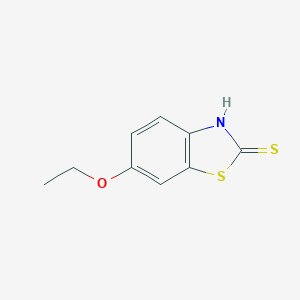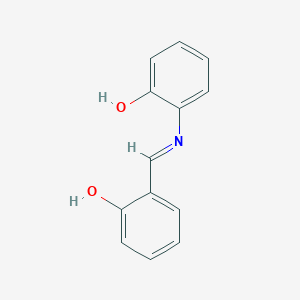
2-Salicylideneaminophenol
概要
説明
2-Salicylideneaminophenol is a compound that can act as a ligand, forming complexes with various metals. It is part of a broader class of compounds known as salicylideneanilines, which are known for their ability to form stable complexes due to their ability to donate electrons from the nitrogen and oxygen atoms present in their structure .
Synthesis Analysis
The synthesis of compounds related to 2-salicylideneaminophenol involves the reaction of salicylaldehyde with amines or aminophenols. For instance, 1,2-bis(salicylideneaminooxy)ethanes, which are similar in structure, are synthesized and are noted for their stability against exchange reactions of aldehyde units, which is a common issue with salen derivatives . Similarly, salicylideneamino-2-thiophenol is prepared by reacting 2-aminobenzenethiol with salicylaldehyde .
Molecular Structure Analysis
The molecular structure of compounds in this family is characterized by the presence of intramolecular hydrogen bonds, which contribute to their stability. For example, N-(2-Hydroxyphenyl)salicylaldimine, a close relative of 2-salicylideneaminophenol, has intramolecular hydrogen bonds between oxygen and nitrogen atoms within the molecule . Additionally, the crystal and molecular structure of N-(2-carboxyphenyl)salicylidenimine, another related compound, has been determined by single-crystal X-ray diffraction analysis, revealing a dimeric structure in the solid state stabilized by strong intermolecular hydrogen bonds .
Chemical Reactions Analysis
Salicylideneanilines, including 2-salicylideneaminophenol, react with various metals to form colored complexes. These complexes have been studied for their potential applications in photometric determinations, as in the case of salicylideneamino-2-thiophenol, which forms a complex with tin that can be used for its determination in ores, rocks, and minerals . The ability to form stable complexes with metals like copper(II) has also been demonstrated, with spectroscopic and electrochemical studies indicating lower LUMO levels than salen analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-salicylideneaminophenol derivatives are influenced by their molecular structure. The intramolecular hydrogen bonds and potential for dimerization affect their solubility and stability. For instance, N-(2-carboxyphenyl)salicylidenimine forms a dimer in the solid state but does not dimerize in methanol or acetonitrile solution . The quadridentate chelating agent 2,7-dimethyl-4,5-bis(salicylideneaminomethyl)xanthone and its metal complexes have been characterized by infrared spectra, suggesting a non-coplanar structure for the complex . The synthesis and solid-state structures of bis(N-salicylideneaniline)s and tris(N-salicylideneaniline)s have been reported, with these compounds forming hydrogen-bonded capsules, clefts, and chains due to their complementary hydrogen-bonding motifs .
科学的研究の応用
Specific Scientific Field
This application falls under the fields of organic, bioinorganic, analytical, material science, and medicinal chemistry .
Summary of the Application
Schiff bases, which include 2-Salicylideneaminophenol, are organic compounds synthesized from the condensation of a primary amine with a carbonyl group . They are regarded as an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes .
Methods of Application or Experimental Procedures
Schiff bases are synthesized from the condensation reaction involving the carbonyl group of salicylidene-4-amioantipyrine and the amine group of various organic compounds . Their metal complexes are characterized based on their numerous unique physical, chemical, and spectral properties .
Results or Outcomes
These Schiff bases and their metal complexes have been explored for their potential applications in confronting challenges such as antimicrobial resistance and environmental pollution .
2. Solvent Vapor-Induced Polarity and Ferroelectricity Switching
Specific Scientific Field
This application is related to the field of material science .
Summary of the Application
The study demonstrated a vapor-induced crystal to crystal transformation between non-polar and polar forms of a compound containing 2-Salicylideneaminophenol .
Methods of Application or Experimental Procedures
The transformation was triggered by solvent vapor, specifically between [Fe (sap) (acac) (sol)] (where sap = 2-salicylideneaminophenol, acac = acethylacetate, sol = MeOH, pyridine) and [Fe (sap) (acac) (DMSO)] .
Results or Outcomes
This transformation provides an example of switchable ferroelectric behavior attributed to the structural phase transition .
Safety And Hazards
2-Salicylideneaminophenol is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves, eye protection, and face protection . If it comes into contact with the skin or eyes, it should be washed off with plenty of water . If irritation persists, medical advice should be sought .
特性
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGIQHEGBKNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061953 | |
| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Salicylideneaminophenol | |
CAS RN |
1761-56-4, 1624-54-0 | |
| Record name | N-Salicylidene-o-aminophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Salicylideneamino)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Salicylideneaminophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Salicylideneaminophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-[[(2-hydroxyphenyl)imino]methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(1E)-[(2-Hydroxyphenyl)imino]methyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8LYK5XET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

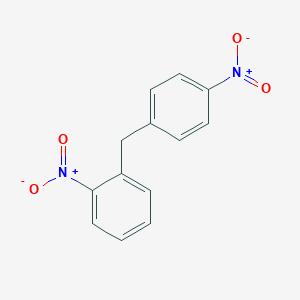
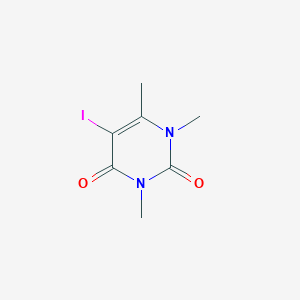
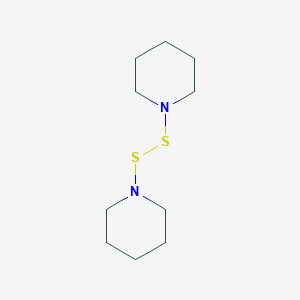

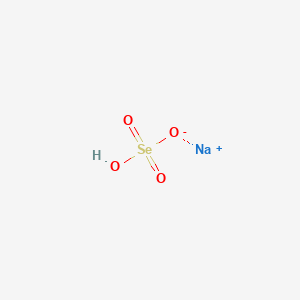
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
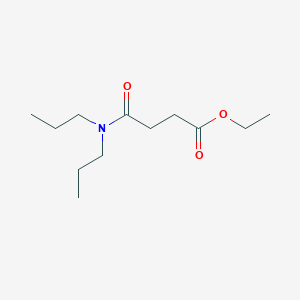
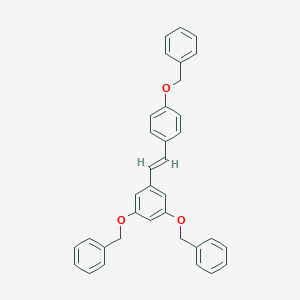
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)

